molecular formula C11H10O2 B2614476 2-Benzofurancarboxaldehyde, 6,7-dimethyl- CAS No. 289892-04-2

2-Benzofurancarboxaldehyde, 6,7-dimethyl-

Cat. No. B2614476
CAS RN: 289892-04-2
M. Wt: 174.199
InChI Key: YUEOPAGLOUTHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Benzofurancarboxaldehyde, 6,7-dimethyl-” is a chemical compound with the molecular formula C11H10O2 . It is also known by its IUPAC name, 6,7-dimethyl-1-benzofuran-2-carbaldehyde . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

While specific synthesis methods for “2-Benzofurancarboxaldehyde, 6,7-dimethyl-” were not found in the search results, it’s worth noting that similar compounds like “2-Benzofurancarboxaldehyde” have been synthesized using the Gattermann process .


Molecular Structure Analysis

The molecular structure of “2-Benzofurancarboxaldehyde, 6,7-dimethyl-” can be represented by the InChI code 1S/C11H10O2/c1-7-3-4-9-5-10(6-12)13-11(9)8(7)2/h3-6H,1-2H3 . This indicates that the compound consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“2-Benzofurancarboxaldehyde, 6,7-dimethyl-” is a pale-yellow to yellow-brown solid . It has a molecular weight of 174.2 .

Scientific Research Applications

Corrosion Inhibition

A notable application involves the study of spirocyclopropane derivatives, including compounds related to the chemical structure of interest, which have been investigated for their properties as corrosion inhibitors for mild steel in acidic solutions. These compounds have shown effective inhibition performances, attributed to their adsorption onto the metal surface, which follows the Langmuir isotherm model. The adsorption is enhanced by the presence of π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group, leading to a significant reduction in corrosion rates (Chafiq et al., 2020).

Organic Synthesis and Catalysis

Another application is found in organic synthesis, where similar chemical structures have been utilized as intermediates in the synthesis of complex organic compounds. For example, the synthesis of amorfrutins A and B, compounds with potential cytotoxicity against human tumor cell lines, employed 3,5-dimethoxy-benzaldehyde as a starting material, indicating the utility of related benzaldehyde derivatives in constructing biologically active molecules (Brandes et al., 2020).

Material Science

In material science, benzaldehyde derivatives have been explored for the synthesis of novel materials with specific properties. For instance, the potassium tert-butoxide-mediated condensation reaction has been employed to synthesize multisubstituted aryl indoles and benzofurans, showcasing the versatility of benzaldehyde derivatives in creating functional materials with potential applications in electronics and photonics (Yang et al., 2019).

Antioxidant Properties

Research on 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities, has uncovered their potential as chain-breaking antioxidants. These compounds exhibit remarkable stability and reactivity towards peroxyl radicals, indicating their application in developing new antioxidant agents (Wijtmans et al., 2004).

Future Directions

While specific future directions for “2-Benzofurancarboxaldehyde, 6,7-dimethyl-” were not found in the search results, it’s worth noting that similar compounds like “2-Benzofurancarboxaldehyde” have been used in the synthesis of other compounds . This suggests that “2-Benzofurancarboxaldehyde, 6,7-dimethyl-” could potentially be used in similar ways in future research or industrial applications.

properties

IUPAC Name

6,7-dimethyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-4-9-5-10(6-12)13-11(9)8(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEOPAGLOUTHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(O2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.